Cas no 733762-24-8 (2-Cyano-3-[4-[ethyl(phenylmethyl)amino]phenyl]-N-(4-methoxyphenyl)-2-propenamide)
![2-Cyano-3-[4-[ethyl(phenylmethyl)amino]phenyl]-N-(4-methoxyphenyl)-2-propenamide structure](https://ja.kuujia.com/scimg/cas/733762-24-8x500.png)
2-Cyano-3-[4-[ethyl(phenylmethyl)amino]phenyl]-N-(4-methoxyphenyl)-2-propenamide 化学的及び物理的性質
名前と識別子
-
- EN300-26584153
- Z44378857
- (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
- 733762-24-8
- 3-{4-[benzyl(ethyl)amino]phenyl}-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
- 2-Cyano-3-[4-[ethyl(phenylmethyl)amino]phenyl]-N-(4-methoxyphenyl)-2-propenamide
-
- インチ: 1S/C26H25N3O2/c1-3-29(19-21-7-5-4-6-8-21)24-13-9-20(10-14-24)17-22(18-27)26(30)28-23-11-15-25(31-2)16-12-23/h4-17H,3,19H2,1-2H3,(H,28,30)
- InChIKey: ABXVRJICZRDECS-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(OC)C=C1)(=O)C(C#N)=CC1=CC=C(N(CC)CC2=CC=CC=C2)C=C1
計算された属性
- せいみつぶんしりょう: 411.19467705g/mol
- どういたいしつりょう: 411.19467705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 630
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 65.4Ų
じっけんとくせい
- 密度みつど: 1.209±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 659.2±55.0 °C(Predicted)
- 酸性度係数(pKa): 10.46±0.70(Predicted)
2-Cyano-3-[4-[ethyl(phenylmethyl)amino]phenyl]-N-(4-methoxyphenyl)-2-propenamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26584153-0.05g |
3-{4-[benzyl(ethyl)amino]phenyl}-2-cyano-N-(4-methoxyphenyl)prop-2-enamide |
733762-24-8 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-Cyano-3-[4-[ethyl(phenylmethyl)amino]phenyl]-N-(4-methoxyphenyl)-2-propenamide 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
2-Cyano-3-[4-[ethyl(phenylmethyl)amino]phenyl]-N-(4-methoxyphenyl)-2-propenamideに関する追加情報
Professional Introduction to Compound with CAS No. 733762-24-8 and Product Name: 2-Cyano-3-[4-[ethyl(phenylmethyl)amino]phenyl]-N-(4-methoxyphenyl)-2-propenamide
The compound identified by the CAS number 733762-24-8 and the product name 2-Cyano-3-[4-[ethyl(phenylmethyl)amino]phenyl]-N-(4-methoxyphenyl)-2-propenamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in modulating biological pathways and its structural features that align with modern drug discovery paradigms.
At the core of this compound's interest lies its molecular architecture, which incorporates several key functional groups that are highly relevant to contemporary medicinal chemistry. The presence of a cyano group, an ethyl(phenylmethyl)amino moiety, and a 4-methoxyphenyl substituent contributes to its unique chemical properties. These elements not only influence the compound's solubility and stability but also play a crucial role in its interactions with biological targets.
Recent studies have highlighted the importance of amine-containing compounds in the development of therapeutic agents. The ethyl(phenylmethyl)amino group in this molecule is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity when interacting with protein targets. This feature is especially valuable in the design of drugs that aim to modulate enzyme activity or receptor binding.
The cyano group at the 2-position of the propenamide backbone introduces a polar character to the molecule, which can improve its bioavailability by enhancing water solubility. This is a critical factor in drug development, as poor solubility often leads to reduced therapeutic efficacy. Additionally, the 4-methoxyphenyl substituent contributes to the molecule's lipophilicity, balancing its overall solubility profile and potentially aiding in membrane penetration.
In the context of current pharmaceutical research, this compound aligns with trends toward the development of multivalent inhibitors and modulators. The combination of these functional groups creates a scaffold that can engage multiple binding sites on a target protein, leading to more potent and selective inhibition. Such properties are highly sought after in the design of next-generation therapeutics.
One particularly exciting application area for this compound is in the modulation of kinases, which are integral to numerous cellular signaling pathways. Kinases are frequently implicated in diseases such as cancer, inflammation, and neurodegeneration. The structural features of this molecule suggest that it may interact with kinase domains, potentially inhibiting their activity or altering their conformation. Preliminary computational studies have indicated that it may exhibit inhibitory effects on certain kinases by occupying critical binding pockets within their active sites.
Furthermore, the presence of aromatic rings in the molecule enhances its potential for π-stacking interactions with biological targets. These interactions are known to contribute significantly to binding affinity and can be exploited in drug design to improve target engagement. The specific arrangement of these aromatic systems in this compound may facilitate stable interactions with proteins or nucleic acids, making it a promising candidate for further exploration.
Another area of interest is the potential use of this compound as a tool compound for biochemical assays. Its well-defined structure and unique functional groups make it an excellent candidate for developing probes that can study enzyme mechanisms or protein-protein interactions. Such tools are invaluable for understanding fundamental biological processes and for identifying new therapeutic targets.
The synthesis of this compound represents a testament to the advancements in synthetic organic chemistry. The multi-step synthesis involves sophisticated techniques such as cross-coupling reactions, nucleophilic substitutions, and cyclization processes. These methodologies highlight the growing sophistication of synthetic strategies employed in pharmaceutical research and development.
In conclusion, the compound with CAS No. 733762-24-8 and product name 2-Cyano-3-[4-[ethyl(phenylmethyl)amino]phenyl]-N-(4-methoxyphenyl)-2-propenamide is a structurally complex molecule with significant potential in chemical biology and pharmaceutical applications. Its unique combination of functional groups makes it an attractive candidate for modulating biological pathways and developing new therapeutic agents. As research continues into its properties and applications, it is likely that this compound will play an important role in advancing our understanding of disease mechanisms and improving patient care.
733762-24-8 (2-Cyano-3-[4-[ethyl(phenylmethyl)amino]phenyl]-N-(4-methoxyphenyl)-2-propenamide) 関連製品
- 2229328-30-5(3-3-(methoxymethyl)furan-2-ylpropane-1-thiol)
- 2173996-60-4(5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)
- 1522308-55-9(1-(1-methyl-1H-indol-2-yl)propan-2-one)
- 2171860-14-1(3-(5-formyl-1H-pyrazol-1-yl)benzonitrile)
- 1467372-04-8(1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one)
- 127972-17-2(2-(benzyloxy)-5-methylphenylboronic acid)
- 1060307-17-6(N'-(2-cyanophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide)
- 1219903-04-4(N-(furan-2-yl)methyl-1-methanesulfonyl-N-(thiophen-3-yl)methylpiperidine-4-carboxamide)
- 2418692-43-8({5-(fluoromethyl)-1,2-oxazol-3-ylmethyl}(6-methoxynaphthalen-2-yl)methylamine hydrochloride)
- 2228514-11-0(2-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylethan-1-amine)




